![molecular formula C19H18FN3OS B5653886 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B5653886.png)
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiophene group, and the coupling with the cyclopropane carboxamide moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrazole ring.
Suzuki-Miyaura coupling:
Amidation reactions: to attach the cyclopropane carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide .
- N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide .
Uniqueness
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-23(12-15-11-16(22-21-15)17-3-2-10-25-17)18(24)19(8-9-19)13-4-6-14(20)7-5-13/h2-7,10-11H,8-9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYLJMUYKMJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
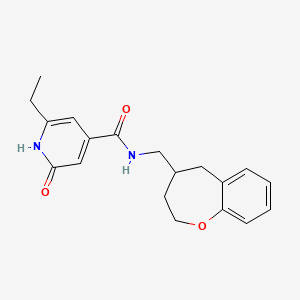
![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
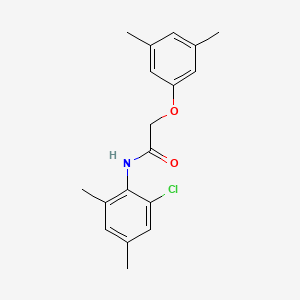
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)
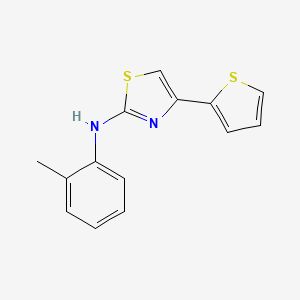
![4-[(4-Fluorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide](/img/structure/B5653862.png)
![N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B5653866.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
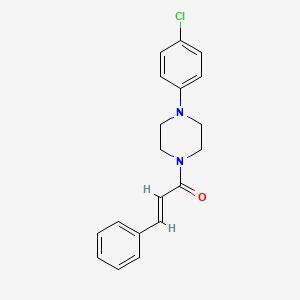
![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
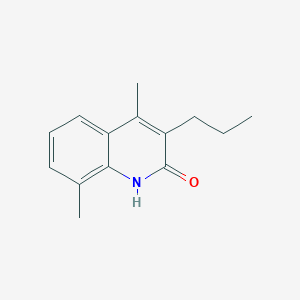
![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)
